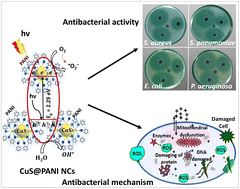Photoresponsive CuS@polyaniline nanocomposites: An excellent synthetic bactericide against several multidrug-resistant pathogenic strains†
Inorganic Chemistry Frontiers Pub Date: 2023-09-06 DOI: 10.1039/D3QI01316B
Abstract
Surface modifications can optimize the antibacterial properties of inorganic materials; however, their high-cost, lengthy synthesis, and limited efficacy remain challenges in combating antibiotic resistance. Herein, we employed a rapid and low-cost solvothermal synthesis technique, followed by in situ oxidative polymerization of aniline to develop polyaniline-coated copper sulfide nanocomposites (CuS@PANI NCs), utilizing CuS and PANI as reactants to achieve efficient alternative bactericides. The as-prepared CuS@PANI NCs were initially investigated for structural, morphological, optical, and other spectroscopic analyses, confirming the successful coating of PANI onto the CuS nanoparticles. The in vitro case–control studies demonstrate the exceptional bactericidal performance of the CuS@PANI NCs against both Gram-positive (S. aureus and S. pneumoniae) and Gram-negative (E. coli and P. aeruginosa) bacteria with higher efficacy under visible light exposure at a dose as low as 30 μg ml−1, compared to the pure CuS (60 μg ml−1) and standard antibiotic ciprofloxacin (15 μg ml−1), respectively, as evidenced by the respective zone inhibition assays. Radical trapping experiments coupled with electron spin resonance (ESR) measurements confirm that the ˙O2− and h+ stand as the primary active species in the system. Moreover, the obtained results from computational simulations (in silico) of the as-synthesized materials against selected proteins (β-lactamaseE. Coli and DNA gyraseE. coli) are in good agreement with the in vitro antibacterial findings, providing consistent validation. This study provides compelling evidence supporting potential of the polymers@inorganic composite materials as a powerful tool to combat antibiotic resistance to reduce the risk of infectious diseases.


Recommended Literature
- [1] Oxidative nucleation and growth of Janus-type MnOx–Ag and MnOx–AgI nanoparticles†
- [2] Inside front cover
- [3] Assembly of an iron-based complex into a metal–organic framework: a space confinement strategy for isolation of mono-iron complexes to protect from dimerization†
- [4] Photoinduced energy and electron transfer in fullerene–oligophenyleneethynylene systems: dependence on the substituents of the oligomer unit
- [5] Synthesis of micro–mesoporous CPO-27-Mg@KIT-6 composites and their test in CO2 adsorption†
- [6] Ultralong room-temperature phosphorescence remarkably weakened by halogenation-induced molecular packing in hexaphenylmelamine derivatives†
- [7] Asymmetric A–D–π–A-type nonfullerene small molecule acceptors for efficient organic solar cells†
- [8] Iridium catalysed synthesis of piperazines from diols†
- [9] Smart hydrogels exhibiting UCST-type volume changes under physiologically relevant conditions†
- [10] Front cover

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 10445-91-7
-
CAS no.: 10294-48-1









